

Galanin (1-13)-Spantide I: A Technical Overview for Research Applications

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Compound of Interest

Compound Name: **Galanin (1-13)-Spantide I**

Cat. No.: **B15616156**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanin (1-13)-Spantide I, also known as C7, is a synthetic chimeric peptide that has emerged as a valuable tool in neuroscience research. It is constructed by linking the N-terminal fragment of galanin (amino acids 1-13) to Spantide I, a known antagonist of the substance P receptor.[1][2] This strategic combination has yielded a potent antagonist of galanin receptors, demonstrating high affinity, particularly for those located in the spinal cord.[2][3] Its primary utility lies in its ability to competitively block the actions of the endogenous neuropeptide galanin, thereby enabling researchers to investigate the physiological and pathological roles of the galaninergic system. This technical guide provides a comprehensive overview of the research applications of **Galanin (1-13)-Spantide I**, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Properties and Mechanism of Action

Galanin (1-13)-Spantide I functions as a competitive antagonist at galanin receptors (GALRs). [1][4] There are three main subtypes of galanin receptors: GALR1, GALR2, and GALR3, all of which are G-protein coupled receptors (GPCRs). GALR1 and GALR3 are primarily coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[5] Conversely, GALR2 is typically coupled to Gq/11 proteins, and its activation stimulates phospholipase C (PLC), leading to an increase in

intracellular calcium. By binding to these receptors without initiating these downstream signaling cascades, **Galanin (1-13)-Spantide I** effectively blocks the effects of endogenous or exogenously applied galanin.

Quantitative Data Summary

The following tables summarize the binding affinity and potency of **Galanin (1-13)-Spantide I** from various in vitro studies.

Parameter	Value	Tissue/Cell Line	Species	Reference
IC50	0.2 nM	Hypothalamic membranes	Rat	
Kd	1.16 nM	Spinal cord	Rat	[2][3]

IC50: Half maximal inhibitory concentration; Kd: Equilibrium dissociation constant.

Key Research Applications and Experimental Protocols

Galanin (1-13)-Spantide I has been instrumental in elucidating the role of galanin in several physiological processes, most notably in feeding behavior and nociception.

Investigation of Feeding Behavior

Galanin is known to stimulate food intake, particularly the consumption of fats. **Galanin (1-13)-Spantide I** has been used to antagonize this effect, providing evidence for the role of endogenous galanin in appetite regulation.[1][6]

Experimental Protocol: Inhibition of Galanin-Induced Feeding in Rats

This protocol outlines the procedure for assessing the antagonist effect of **Galanin (1-13)-Spantide I** on galanin-induced food intake in sated rats.

Materials:

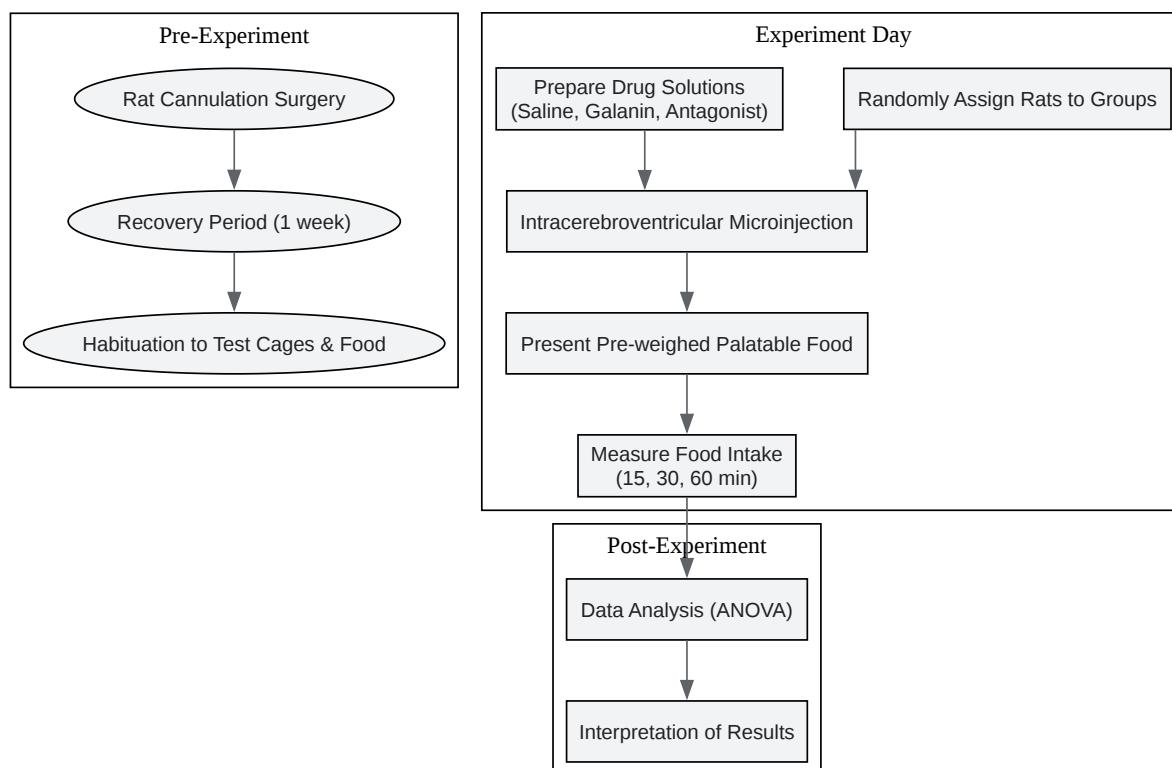
- Male Sprague-Dawley rats (250-300g) with stereotactically implanted cannulae in the lateral cerebral ventricle.
- Galanin (porcine)
- **Galanin (1-13)-Spantide I**
- Sterile saline solution (0.9%)
- A highly palatable food source (e.g., wet cookie mash)
- Microinjection pump and syringes

Procedure:

- Animal Preparation: Allow rats to recover for at least one week following cannula implantation surgery. Handle the animals daily to acclimate them to the injection procedure.
- Habituation: For several days prior to the experiment, habituate the satiated rats to the testing cages and the palatable food source for a set period (e.g., 60 minutes).
- Drug Preparation: Dissolve galanin and **Galanin (1-13)-Spantide I** in sterile saline to the desired concentrations.
- Microinjection: On the test day, gently restrain the rat and perform the intracerebroventricular (ICV) microinjection.
 - Control Group: Inject with sterile saline.
 - Galanin Group: Inject with galanin (e.g., 1 nmol in 5 μ l).
 - Antagonist Group: Co-inject **Galanin (1-13)-Spantide I** (e.g., 1-5 nmol) with galanin.
 - Antagonist Control Group: Inject with **Galanin (1-13)-Spantide I** alone.
- Food Presentation: Immediately after the injection, present the pre-weighed palatable food to the rat.

- Data Collection: Measure the amount of food consumed at specific time points (e.g., 15, 30, and 60 minutes) by weighing the remaining food.
- Data Analysis: Compare the food intake between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). A significant reduction in food intake in the antagonist co-injection group compared to the galanin-only group indicates successful antagonism.

Experimental Workflow for Feeding Behavior Study



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Workflow for investigating the effect of **Galanin (1-13)-Spantide I** on feeding behavior.

Modulation of Nociception

Galanin has a complex, often biphasic, role in pain modulation at the spinal cord level. **Galanin (1-13)-Spantide I** has been utilized to block the effects of galanin on nociceptive reflexes, such as the flexor reflex, thereby helping to dissect the contribution of galanin to pain processing.

Experimental Protocol: Antagonism of Galanin-Induced Facilitation of the Flexor Reflex in Rats

This protocol describes the procedure to evaluate the antagonist effect of intrathecally administered **Galanin (1-13)-Spantide I** on the galanin-facilitated flexor reflex in decerebrate, spinalized rats.

Materials:

- Male Sprague-Dawley rats (200-250g)
- Anesthetic (e.g., isoflurane)
- Surgical instruments for decerebration and spinalization
- Intrathecal catheter
- Galanin
- **Galanin (1-13)-Spantide I**
- Sterile saline solution (0.9%)
- Electromyography (EMG) recording equipment
- Nerve stimulator

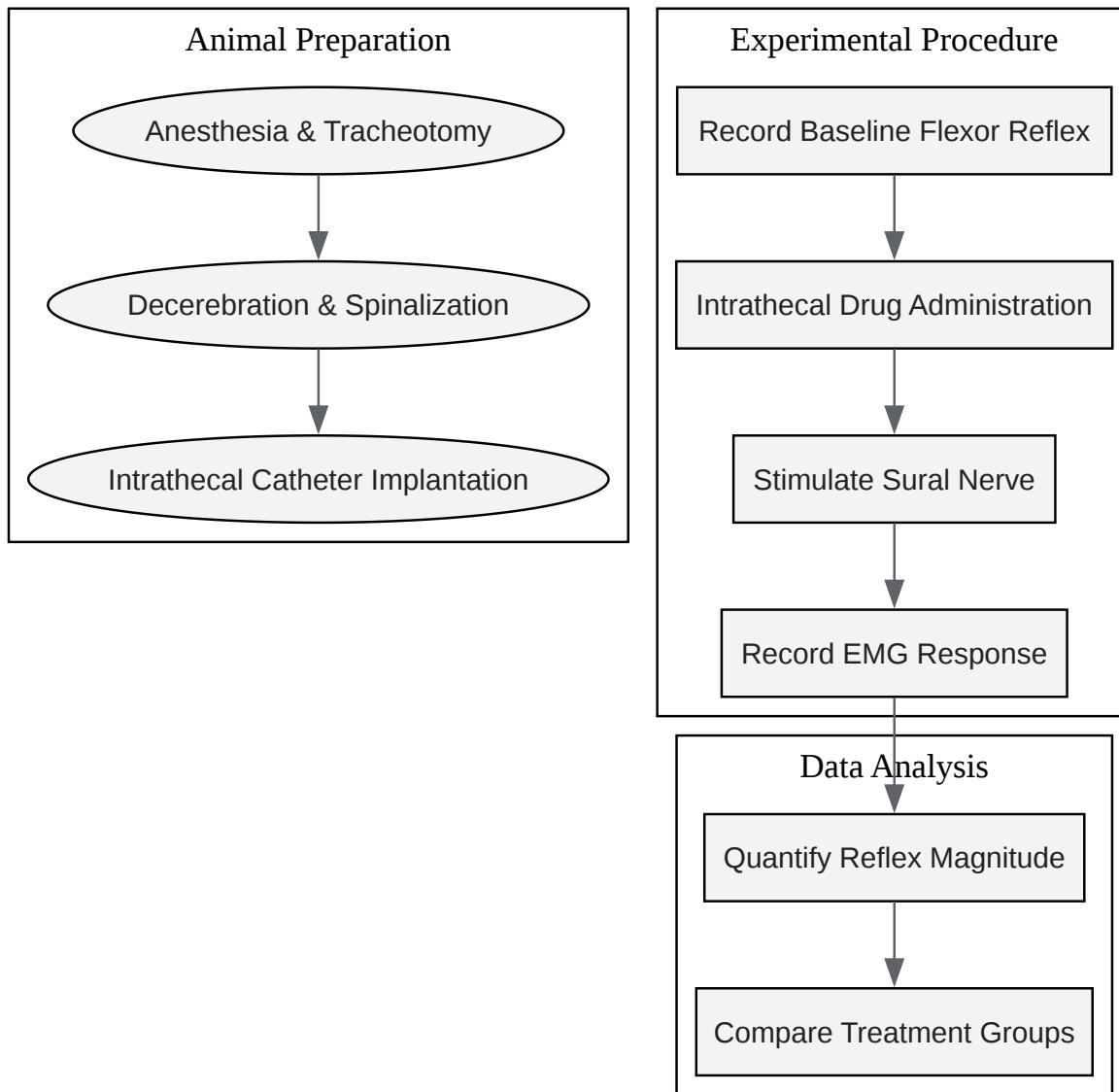
Procedure:

- Animal Preparation:

- Anesthetize the rat and perform a tracheotomy.
- Perform a craniotomy and decerebration at the intercollicular level.
- Perform a laminectomy at the thoracic level to expose the spinal cord and perform spinalization.
- Implant an intrathecal catheter with its tip at the lumbar level.
- Flexor Reflex Elicitation and Recording:
 - Isolate the sural nerve for stimulation.
 - Insert EMG electrodes into the ipsilateral hamstring muscle to record the flexor reflex.
 - Deliver single electrical stimuli to the sural nerve at an intensity that evokes a stable baseline flexor reflex.
- Drug Administration:
 - Administer drugs intrathecally via the catheter.
 - Baseline: Record the baseline flexor reflex.
 - Galanin Administration: Administer a dose of galanin known to facilitate the reflex (e.g., 10-100 ng).
 - Antagonist Co-administration: In a separate group of animals, co-administer **Galanin (1-13)-Spantide I** (e.g., 100-500 ng) with galanin.
 - Antagonist Control: Administer **Galanin (1-13)-Spantide I** alone.
- Data Collection: Record the EMG response of the hamstring muscle following each nerve stimulation.
- Data Analysis: Quantify the magnitude of the flexor reflex (e.g., by integrating the EMG signal). Compare the reflex magnitude before and after drug administration across the

different treatment groups. A significant reduction in the galanin-induced facilitation of the reflex in the presence of **Galanin (1-13)-Spantide I** demonstrates its antagonist activity.

Experimental Workflow for Flexor Reflex Assay

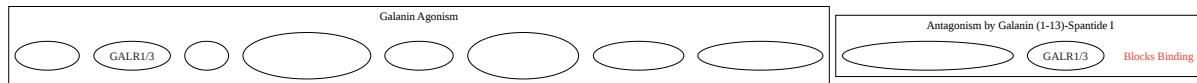


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Workflow for assessing the effect of **Galanin (1-13)-Spantide I** on the flexor reflex.

Signaling Pathways and Antagonism

The antagonist action of **Galanin (1-13)-Spantide I** can be visualized through its impact on the signaling pathways initiated by galanin binding to its receptors.



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Antagonism of GALR2 signaling by **Galanin (1-13)-Spantide I**.

Conclusion

Galanin (1-13)-Spantide I is a potent and valuable pharmacological tool for investigating the diverse roles of the galaninergic system. Its ability to competitively antagonize galanin receptors has provided significant insights into the involvement of galanin in regulating feeding behavior, nociception, and other neurological processes. The detailed protocols and signaling pathway diagrams provided in this guide are intended to facilitate the design and execution of future research utilizing this important compound. As research into the complexities of neuropeptide signaling continues, **Galanin (1-13)-Spantide I** will undoubtedly remain a key asset for scientists and drug development professionals.

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